molecular formula C28H27N3O3S2 B2787705 N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 684231-83-2

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2787705
CAS No.: 684231-83-2
M. Wt: 517.66
InChI Key: ZHPZSBHXMMDBBK-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines isoquinoline, thiazole, and benzamide moieties, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline and thiazole intermediates. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the isoquinoline core.

The thiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The final step involves the coupling of the isoquinoline and thiazole intermediates with a benzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the isoquinoline moiety can lead to the formation of quinoline derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.

Scientific Research Applications

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in cancer cell proliferation . The sulfonyl and thiazole groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide apart is its combination of isoquinoline, thiazole, and benzamide moieties, which confer unique chemical and biological properties. This structural diversity allows for a broader range of applications and interactions with various molecular targets.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S2/c1-19(2)20-7-9-22(10-8-20)26-18-35-28(29-26)30-27(32)23-11-13-25(14-12-23)36(33,34)31-16-15-21-5-3-4-6-24(21)17-31/h3-14,18-19H,15-17H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPZSBHXMMDBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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